4-bromo-2-[(E)-{[2-(2,4-dichlorophenyl)imidazo[1,2-a]pyridin-3-yl]imino}methyl]phenol
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Overview
Description
4-bromo-2-[(E)-{[2-(2,4-dichlorophenyl)imidazo[1,2-a]pyridin-3-yl]imino}methyl]phenol is a complex organic compound that features a combination of bromine, chlorine, and imidazo[1,2-a]pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-[(E)-{[2-(2,4-dichlorophenyl)imidazo[1,2-a]pyridin-3-yl]imino}methyl]phenol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazo[1,2-a]pyridine core: This can be achieved through the cyclization of 2-aminopyridine with an appropriate aldehyde under acidic conditions.
Introduction of the 2,4-dichlorophenyl group: This step involves the nucleophilic substitution reaction where the imidazo[1,2-a]pyridine core reacts with 2,4-dichlorobenzyl chloride.
Bromination: The bromine atom is introduced via electrophilic aromatic substitution using bromine or N-bromosuccinimide (NBS).
Formation of the Schiff base: The final step involves the condensation of the brominated intermediate with 2-hydroxybenzaldehyde under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
4-bromo-2-[(E)-{[2-(2,4-dichlorophenyl)imidazo[1,2-a]pyridin-3-yl]imino}methyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under basic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-bromo-2-[(E)-{[2-(2,4-dichlorophenyl)imidazo[1,2-a]pyridin-3-yl]imino}methyl]phenol has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Material Science: Its unique structural properties make it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used as a probe to study enzyme interactions and receptor binding due to its ability to form stable complexes with biological macromolecules.
Mechanism of Action
The mechanism of action of 4-bromo-2-[(E)-{[2-(2,4-dichlorophenyl)imidazo[1,2-a]pyridin-3-yl]imino}methyl]phenol involves its interaction with specific molecular targets:
Molecular Targets: It targets enzymes such as kinases and proteases, inhibiting their activity.
Pathways Involved: It modulates signaling pathways related to inflammation and cell proliferation, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-2-[(E)-{[2-(2,4-dichlorophenyl)imidazo[1,2-a]pyridin-3-yl]imino}methyl]phenol
- 4-fluoro-2-[(E)-{[2-(2,4-dichlorophenyl)imidazo[1,2-a]pyridin-3-yl]imino}methyl]phenol
Uniqueness
4-bromo-2-[(E)-{[2-(2,4-dichlorophenyl)imidazo[1,2-a]pyridin-3-yl]imino}methyl]phenol is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its chloro and fluoro analogs. The bromine atom can enhance the compound’s ability to form halogen bonds, which can be crucial for its interaction with biological targets.
Properties
Molecular Formula |
C20H12BrCl2N3O |
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Molecular Weight |
461.1 g/mol |
IUPAC Name |
4-bromo-2-[(E)-[2-(2,4-dichlorophenyl)imidazo[1,2-a]pyridin-3-yl]iminomethyl]phenol |
InChI |
InChI=1S/C20H12BrCl2N3O/c21-13-4-7-17(27)12(9-13)11-24-20-19(15-6-5-14(22)10-16(15)23)25-18-3-1-2-8-26(18)20/h1-11,27H/b24-11+ |
InChI Key |
ACWZKDIYSHTTPV-BHGWPJFGSA-N |
Isomeric SMILES |
C1=CC2=NC(=C(N2C=C1)/N=C/C3=C(C=CC(=C3)Br)O)C4=C(C=C(C=C4)Cl)Cl |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1)N=CC3=C(C=CC(=C3)Br)O)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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